1,1-Dibromo-2-chlorotrifluoroethane

Description

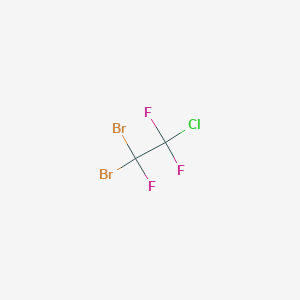

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-2-chloro-1,2,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2ClF3/c3-1(4,6)2(5,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCBCSKQROYPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Br)Br)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635210 | |

| Record name | 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10057-30-4 | |

| Record name | 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dibromo-2-chlorotrifluoroethane and its Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 1,1-Dibromo-2-chlorotrifluoroethane. A significant challenge in compiling this report is the notable absence of experimentally determined data for this specific isomer (CAS No. 10057-30-4) in publicly available scientific literature and databases. To provide a comprehensive context for researchers, this guide also presents the available experimental data for its structural isomers: 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (CAS No. 354-51-8) and 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane (CAS No. 754-17-6).

Introduction to Dibromochlorotrifluoroethane Isomers

Dibromochlorotrifluoroethane (C₂Br₂ClF₃) is a halogenated hydrocarbon with a molecular weight of approximately 276.28 g/mol . The precise arrangement of the halogen atoms around the two-carbon ethane backbone results in several structural isomers. The focus of this guide is this compound, however, due to the scarcity of data, its isomers are also discussed to provide a comparative framework.

The diagram below illustrates the structural relationship between these isomers and highlights the disparity in the availability of experimental data.

An In-depth Technical Guide to 1,1-Dibromo-2-chlorotrifluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other critical data pertaining to 1,1-Dibromo-2-chlorotrifluoroethane. While this compound is not typically utilized in drug development, the following information is presented to be of value to researchers and scientists in various fields.

Core Molecular Data

This compound is a halogenated ethane derivative. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂Br₂ClF₃ | [1][2] |

| Molecular Weight | 276.28 g/mol | [1][2][3] |

| IUPAC Name | 1,1-dibromo-2-chloro-1,2,2-trifluoroethane | [1] |

| CAS Number | 10057-30-4 | [1][2] |

Molecular Structure

The structure of this compound consists of a central two-carbon backbone. One carbon atom is bonded to two bromine atoms and the adjacent carbon. The second carbon atom is bonded to a chlorine atom and three fluorine atoms.

Molecular structure of this compound.

Experimental Protocols

Due to the nature of this compound as a halogenated hydrocarbon, its characterization would typically involve standard analytical chemistry techniques rather than biological assays. The following are generalized experimental protocols that would be applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

-

Objective: To determine the purity of the compound and confirm its molecular weight.

-

Methodology:

-

A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is prepared.

-

A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

As components elute from the column, they enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (e.g., by electron ionization), fragmented, and then separated based on their mass-to-charge ratio.

-

The resulting mass spectrum provides a fragmentation pattern that can be used to identify the compound and its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To confirm the chemical structure of the compound.

-

Methodology:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube and inserted into the NMR spectrometer.

-

¹⁹F NMR and ¹³C NMR spectra would be particularly informative for this compound.

-

The chemical shifts, coupling constants, and integration of the peaks in the resulting spectra provide detailed information about the chemical environment of the fluorine and carbon atoms, allowing for the confirmation of the molecular structure.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound.

Workflow for chemical characterization.

References

Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide

Disclaimer: This document details the synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (C₂Br₂ClF₃), an isomer of the requested compound 1,1-Dibromo-2-chlorotrifluoroethane. Extensive literature searches did not yield a specific synthesis pathway for this compound. The methodologies presented herein pertain to the synthesis of its structural isomer, which is produced as a byproduct in the manufacturing of the anesthetic Halothane.

Introduction

This technical guide provides a comprehensive overview of the synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane. This halogenated hydrocarbon is primarily known as a byproduct in the synthesis of 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). The primary synthetic route involves the high-temperature, gas-phase bromination of 2-chloro-1,1,1-trifluoroethane. While the main objective of this process is typically the mono-brominated product (Halothane), conditions can be adjusted to favor the formation of the di-brominated derivative. This guide will detail the experimental protocols, relevant quantitative data, and a visualization of the synthesis pathway.

Synthesis Pathway

The core synthesis pathway for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is a free-radical halogenation. The reaction proceeds by substituting the hydrogen atoms on the ethyl group of 2-chloro-1,1,1-trifluoroethane with bromine at elevated temperatures. The formation of the di-bromo derivative is a result of "over-bromination."[1]

The overall reaction can be summarized as follows:

CF₃CH₂Cl + 2Br₂ → CF₃CBr₂Cl + 2HBr

This reaction is typically carried out in the gas phase by passing the reactants through a heated reaction tube.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, based on documented experimental procedures for Halothane synthesis where the di-bromo compound is a known byproduct.

| Parameter | Value | Reference |

| Starting Material | 2-chloro-1,1,1-trifluoroethane | DE1018853B[1] |

| Reagent | Bromine | DE1018853B[1] |

| Reaction Temperature | 350-600 °C | DE1018853B[1] |

| Molar Ratio (CF₃CH₂Cl : Br₂) | 1:1.5 to 1:2 (to favor dibromination) | Implied from DE1018853B[1] |

| Product Boiling Point | Higher than 52 °C | DE1018853B[1] |

| Byproducts | 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane), Hydrogen Bromide | DE1018853B[1], US2921098A[2] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, adapted from the procedures for Halothane synthesis.

Objective: To synthesize 1,1-dibromo-1-chloro-2,2,2-trifluoroethane via the gas-phase bromination of 2-chloro-1,1,1-trifluoroethane.

Materials:

-

2-chloro-1,1,1-trifluoroethane (gas)

-

Bromine (liquid)

-

Quartz reaction tube

-

Tube furnace

-

Condenser

-

Receiving flask

-

Scrubber (for HBr)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A quartz tube is packed with quartz pieces and placed in a tube furnace capable of reaching 600 °C. One end of the tube is connected to a gas inlet for the reactants, and the other end is connected to a condenser. The condenser outlet is directed to a receiving flask, which is followed by a scrubber containing a sodium hydroxide solution to neutralize the hydrogen bromide byproduct.

-

Reactant Introduction: 2-chloro-1,1,1-trifluoroethane is introduced as a gas. Liquid bromine is vaporized and mixed with the gaseous 2-chloro-1,1,1-trifluoroethane stream before entering the reaction tube. The molar ratio of 2-chloro-1,1,1-trifluoroethane to bromine should be adjusted to favor di-bromination (approximately 1:1.5 to 1:2).

-

Reaction: The furnace is heated to a temperature in the range of 400-500 °C. The reactant gases are passed through the heated quartz tube.

-

Product Collection: The reaction products exit the furnace and are passed through the condenser. The condensed liquid, containing unreacted starting materials, the mono-brominated product, the di-brominated product, and dissolved HBr, is collected in the receiving flask.

-

Purification: The collected crude product is washed with water and then with a dilute sodium hydroxide solution to remove residual HBr. The organic layer is then dried.

-

Fractional Distillation: The dried organic mixture is subjected to fractional distillation. Unreacted 2-chloro-1,1,1-trifluoroethane will distill first, followed by 2-bromo-2-chloro-1,1,1-trifluoroethane (boiling point ~50-52 °C). The desired 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, having a higher boiling point, will be collected as a higher-boiling fraction.[1]

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Synthesis pathway for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.

Caption: Experimental workflow for the synthesis and purification.

References

A Technical Guide to the Isomers of C2Br2ClF3: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the two primary structural isomers of the molecular formula C2Br2ClF3: 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (CAS 754-17-6) and 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (CAS 354-51-8). It details their physicochemical properties, discusses potential synthetic routes, and explores their relevance and potential applications, particularly as building blocks in medicinal chemistry and materials science. Safety, handling, and detailed experimental protocols are also provided to guide researchers.

Introduction and Isomer Identification

The chemical formula C2Br2ClF3 represents a halogenated ethane structure. Halogenated hydrocarbons are significant in various scientific fields, serving as refrigerants, fire suppressants, solvents, and crucial intermediates in organic synthesis.[1][2] For drug development professionals, the inclusion of specific halogen atoms, particularly fluorine, is a key strategy for modulating the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]

This guide focuses on the two stable structural isomers of C2Br2ClF3, which differ by the arrangement of halogen atoms on the two-carbon backbone.[4]

-

Isomer A: 1,1-dibromo-1-chloro-2,2,2-trifluoroethane

-

Isomer B: 1,2-dibromo-1-chloro-1,2,2-trifluoroethane

Physicochemical Properties

The distinct arrangement of atoms in each isomer results in different physical and chemical properties. Quantitative data is summarized below for easy comparison.

Table 1: Physicochemical Data for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (Isomer A)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C2Br2ClF3 | [5] |

| Molecular Weight | 276.28 g/mol | [5] |

| Melting Point | 42-45 °C | [7] |

| Boiling Point | 91-92 °C | [7] |

| XLogP3 | 3.5 | [5] |

| Topological Polar Surface Area | 0 Ų |[5] |

Table 2: Physicochemical Data for 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (Isomer B)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C2Br2ClF3 | [6] |

| Molecular Weight | 276.28 g/mol | [8] |

| Boiling Point | 118-120 °C | N/A |

| Density | 2.25 g/cm³ | N/A |

| Refractive Index (n20/D) | 1.451 | N/A |

| Enthalpy of Vaporization | 38.5 kJ/mol (at boiling point) |[6] |

Synthesis and Reactivity

The synthesis of highly halogenated ethanes typically involves the high-temperature halogenation of a suitable precursor. A plausible route for C2Br2ClF3 would be the free-radical bromination of a trifluorochloroethane starting material. For instance, the synthesis of the related anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) is achieved by reacting 2-chloro-1,1,1-trifluoroethane with bromine at high temperatures. A similar process could be adapted for producing C2Br2ClF3 isomers, with the final product distribution depending on reaction conditions and the specific starting material.[9]

The C-Br bonds in these molecules are the most likely sites for further chemical transformation. They can participate in various reactions, including nucleophilic substitution, reduction (dehalogenation), or the formation of organometallic reagents, making them potentially useful intermediates in more complex syntheses.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. fishersci.nl [fishersci.nl]

- 9. DE1018853B - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1,1-Dibromo-2-chlorotrifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 1,1-Dibromo-2-chlorotrifluoroethane (C₂Br₂ClF₃). Due to the absence of protons in its molecular structure, this guide will focus primarily on the ¹⁹F NMR spectrum. This document includes predicted spectral data, a comprehensive experimental protocol for the acquisition of ¹⁹F NMR spectra for halogenated compounds, and a visualization of the molecular structure in relation to its NMR signature. This guide is intended to assist researchers in the identification and characterization of this and similar halogenated ethanes.

Predicted NMR Spectral Data

Due to the unavailability of experimental spectral data in public databases, the following NMR parameters for this compound are based on established prediction models and analysis of structurally similar compounds.

¹H NMR Spectrum

This compound has the chemical structure CF₃-CBr₂Cl. As there are no hydrogen atoms in this molecule, it is NMR-inactive in ¹H NMR spectroscopy . Therefore, no ¹H NMR spectrum is expected.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is predicted to show a single resonance, as there is only one chemical environment for the fluorine atoms.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Predicted Coupling Constants (J) (Hz) |

| ¹⁹F | ~ -78.6 | Singlet | N/A |

Note: The chemical shift is referenced to CFCl₃ at 0.0 ppm. The predicted chemical shift is based on values for similar trifluoromethyl groups attached to a carbon with multiple halogen substituents.

Spin-Spin Coupling Analysis

In the case of this compound, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically and magnetically equivalent. Consequently, they do not exhibit homonuclear coupling (¹⁹F-¹⁹F coupling) with each other. Furthermore, the absence of any protons in the molecule means there is no heteronuclear ¹H-¹⁹F coupling. As a result, the ¹⁹F NMR spectrum is predicted to be a simple singlet.

Caption: Molecular structure of this compound and its corresponding single ¹⁹F NMR signal.

Detailed Experimental Protocol for ¹⁹F NMR Spectroscopy

The following protocol provides a comprehensive methodology for acquiring high-quality ¹⁹F NMR spectra of halogenated organic compounds.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For halogenated compounds, common choices include chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent does not contain any fluorine-containing impurities.

-

Concentration: Prepare the sample at a concentration of 5-20 mg in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For accurate chemical shift referencing, an internal standard is recommended. A common choice is trifluoroacetic acid (TFA), which can be added at a low concentration (e.g., 50 μl of a dilute solution). Alternatively, a known stable fluorinated compound that does not react with the sample and has a resonance in a clear region of the spectrum can be used.

-

Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

Table 2: Recommended Acquisition Parameters for ¹⁹F NMR

| Parameter | Recommended Value | Purpose |

| Spectrometer Frequency | 376 MHz (for a 400 MHz ¹H instrument) | Standard operating frequency for ¹⁹F on this instrument. |

| Pulse Program | zg30 or similar | Standard 30-degree pulse for quantitative measurements. |

| Spectral Width | -250 to 50 ppm | To cover the typical chemical shift range of organofluorine compounds. |

| Acquisition Time | 1-2 seconds | To ensure good digital resolution. |

| Relaxation Delay (D1) | 5-10 seconds | To allow for full relaxation of the ¹⁹F nuclei, important for accurate integration. |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Decoupling | ¹H decoupling (e.g., waltz16) | To remove ¹H-¹⁹F couplings and simplify the spectrum. |

Data Processing and Referencing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the internal standard (e.g., TFA at ~-76.55 ppm) or indirectly via the deuterium lock frequency of the solvent, which is calibrated against a primary standard.

Caption: A generalized workflow for acquiring and processing a ¹⁹F NMR spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹⁹F NMR characteristics of this compound. The absence of protons renders the molecule silent in ¹H NMR. The ¹⁹F NMR spectrum is predicted to be simple, consisting of a single singlet due to the chemical equivalence of the three fluorine atoms and the lack of coupling partners. The provided experimental protocol offers a robust starting point for researchers aiming to acquire high-quality ¹⁹F NMR data for this and other fluorinated compounds, which is crucial for unambiguous structure elucidation and purity assessment in research and development settings.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,1-Dibromo-2-chlorotrifluoroethane

For Immediate Release

Shanghai, China – November 3, 2025 – In the intricate world of analytical chemistry, understanding the behavior of molecules under mass spectrometry is paramount for structural elucidation and identification. This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1,1-Dibromo-2-chlorotrifluoroethane (C₂Br₂ClF₃), a halogenated ethane. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of its mass spectral characteristics, detailed experimental protocols, and a visual representation of its fragmentation pathway.

Executive Summary

This compound is a compound of interest in various chemical research fields. Its complex halogenation pattern leads to a distinctive mass spectrum. This guide presents the key fragmentation data obtained from electron ionization mass spectrometry, offering a foundational resource for the identification and characterization of this and similar halogenated compounds.

Data Presentation: Mass Spectrometry Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from the successive loss of halogen atoms and other neutral fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) mass spectral database.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 69 | 10 | [CF₃]⁺ |

| 97 | 25 | [CBrCl]⁺ |

| 116 | 15 | [CBrF₂]⁺ |

| 128 | 5 | [CBr₂]⁺ |

| 147 | 100 | [CBr₂F]⁺ |

| 166 | 12 | [CBr₂Cl]⁺ |

| 177 | 8 | [C₂BrF₂]⁺ |

| 197 | 60 | [C₂Br₂F₂]⁺ |

| 241 | 5 | [C₂Br₂ClF₂]⁺ |

| 274/276/278 | <1 | [C₂Br₂ClF₃]⁺ (Molecular Ion) |

Experimental Protocols

The mass spectrometry data for this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The following outlines a general experimental protocol for the analysis of volatile halogenated hydrocarbons like the target compound.

1. Sample Preparation:

-

Samples are typically dissolved in a volatile organic solvent, such as methanol or hexane, to a concentration of approximately 1 mg/mL.

-

For trace analysis, purge and trap or headspace techniques may be employed to extract the volatile compound from a solid or liquid matrix.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column is generally used, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 280°C, held for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

-

Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

-

Data is acquired in full scan mode.

-

The resulting mass spectrum is compared with reference spectra from libraries such as the NIST/EPA/NIH Mass Spectral Library for compound identification.

Visualization of the Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion, [C₂Br₂ClF₃]⁺. This high-energy species then undergoes a series of fragmentation reactions, primarily involving the cleavage of carbon-halogen and carbon-carbon bonds. The following diagram, generated using Graphviz, illustrates the proposed major fragmentation pathways.

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is a complex yet interpretable fingerprint of its molecular structure. The dominant fragmentation pathways involve the loss of halogen atoms, leading to a series of characteristic ions. This technical guide provides the essential data and methodologies for the confident identification and further investigation of this compound and its related analogues in various scientific and industrial applications.

An In-depth Technical Guide to 1,1-Dibromo-2-chlorotrifluoroethane: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1,1-Dibromo-2-chlorotrifluoroethane. Due to the limited availability of specific experimental data for this compound (CAS: 10057-30-4), this guide also includes data for the closely related isomer, 1-Chloro-1,1-dibromo-2,2,2-trifluoroethane (CAS: 754-17-6), for reference. All data is presented in clearly structured tables for ease of comparison, alongside a detailed safe handling workflow.

Chemical Identification and Properties

This compound is a halogenated hydrocarbon. The structural similarities to other halons suggest that it should be handled with care, assuming it may have anesthetic effects at high concentrations and the potential for thermal decomposition into hazardous substances.

Table 1: Chemical Identification

| Identifier | This compound | 1-Chloro-1,1-dibromo-2,2,2-trifluoroethane |

| CAS Number | 10057-30-4[1][][3][4] | 754-17-6[5][6] |

| Molecular Formula | C₂Br₂ClF₃[1][] | C₂Br₂ClF₃[6] |

| Molecular Weight | 276.28 g/mol [1][] | 276.28 g/mol [6] |

| IUPAC Name | 1,1-dibromo-2-chloro-1,2,2-trifluoroethane | 1,1-dibromo-1-chloro-2,2,2-trifluoroethane[7] |

Table 2: Physical and Chemical Properties

| Property | This compound | 1-Chloro-1,1-dibromo-2,2,2-trifluoroethane |

| Physical State | Data not available | Solid |

| Melting Point | Data not available | 42-45°C[5] |

| Boiling Point | Data not available | 91-92°C[5] |

| Density | Data not available | ~3.3988 g/mL (rough estimate)[5] |

| Solubility | Data not available | Data not available |

| Vapor Pressure | Data not available | Data not available |

| Flash Point | Data not available | Data not available |

Hazard Identification and Classification

Table 3: GHS Hazard Statements for Related Compounds

| Hazard Statement | Description |

| H315 | Causes skin irritation[8][9] |

| H319 | Causes serious eye irritation[8][9] |

| H335 | May cause respiratory irritation[8] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Hand Protection: Use chemical-resistant gloves (e.g., Viton®, nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, chemical-resistant overalls.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Handle in accordance with good industrial hygiene and safety practices.

Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.

-

Store away from direct sunlight.

Emergency Procedures

First-Aid Measures

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10] |

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Ventilate the area and wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material using a non-sparking tool and place it in a designated, labeled container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Experimental Protocols

No specific experimental protocols for this compound were found. Researchers should develop standard operating procedures (SOPs) based on the information provided in this guide and in accordance with their institution's safety policies.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | CAS#:10057-30-4 | Chemsrc [chemsrc.com]

- 4. 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane | C2Br2ClF3 | CID 23620194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.nl [fishersci.nl]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

Unveiling the Origins of 1,1-Dibromo-2-chlorotrifluoroethane: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical literature surrounding the discovery and synthesis of 1,1-Dibromo-2-chlorotrifluoroethane, a compound of interest within the field of halogenated hydrocarbons. While the user's query specified this compound, historical literature and chemical databases predominantly refer to its isomer, 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (CAS 754-17-6) . This document will focus on this well-documented isomer, which emerged from the mid-20th century research into fluorinated anesthetics.

Early Discovery: A Byproduct of Anesthetic Innovation

The discovery of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is intrinsically linked to the development of the revolutionary anesthetic, halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). Research in the 1950s, aimed at creating new, non-flammable, and effective anesthetics, led to extensive investigation into the synthesis of polyhalogenated ethanes.

A key historical document is the U.S. Patent 2,921,098, filed on October 18, 1955, by Charles W. Suckling and assigned to Imperial Chemical Industries. While the patent's primary focus is a process for the preparation of halothane, it crucially mentions the formation of "1:1:1-trifluoro-2:2-dibromo-2-chloroethane" as a higher-boiling point residue in the fractional distillation of the reaction products. This indicates that the compound was successfully synthesized and identified, albeit as a byproduct, during this period of intense innovation in fluorine chemistry.

Synthesis and Experimental Protocols

The foundational experimental work for producing this class of compounds is detailed in the aforementioned patent. The synthesis of the primary product, halothane, and consequently its byproducts like 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, involved the high-temperature vapor-phase bromination of 1,1,1-trifluoro-2-chloroethane.

Experimental Protocol: Vapor-Phase Bromination of 1,1,1-trifluoro-2-chloroethane (circa 1955)

The following protocol is an interpretation of the methodologies described in the historical patent literature for the synthesis of related halogenated ethanes.

Objective: To synthesize 2-bromo-2-chloro-1,1,1-trifluoroethane, with the understanding that 1,1-dibromo-1-chloro-2,2,2-trifluoroethane will be formed as a byproduct.

Apparatus:

-

A vertical reaction tube (e.g., made of silica or nickel) packed with a suitable material like silica chips.

-

An electric furnace capable of maintaining temperatures in the range of 350-600°C.

-

A system for introducing vaporized reactants (1,1,1-trifluoro-2-chloroethane and bromine) into the reaction tube.

-

A water-cooled condenser to collect the reaction products.

-

A series of washing and drying apparatus (e.g., using dilute caustic soda solution and calcium chloride).

-

A fractional distillation column.

Procedure:

-

The reaction tube is heated to a temperature between 425°C and 475°C.

-

Vapors of 1,1,1-trifluoro-2-chloroethane and liquid bromine are introduced into a narrow tube passing down the inside of the main reaction tube. The molar ratio of trifluorochloroethane to bromine is typically maintained in the range of 1.5:1 to 2:1.

-

The mixed reactants then pass up through the heated reaction tube.

-

The reaction products are passed through a water-cooled condenser. The condensate, containing the desired product, byproducts, and any unreacted bromine, is collected.

-

The collected condensate is washed with a dilute caustic soda solution to remove acidic byproducts and then dried over calcium chloride.

-

The dried liquid is then subjected to fractional distillation.

-

A lower-boiling fraction consisting of unchanged 1,1,1-trifluoro-2-chloroethane is collected first.

-

The main fraction, consisting of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), is then collected at its boiling point (approximately 50.2°C).

-

A higher-boiling residue remains, which contains 1,1-dibromo-1-chloro-2,2,2-trifluoroethane. Further purification of this residue through vacuum distillation would be necessary to isolate the pure compound.

Quantitative Data

The following table summarizes the key physical and chemical properties of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, compiled from various chemical databases. It is important to note that early, primary literature sources providing a full, experimentally determined dataset for this specific byproduct are scarce. The data presented here is a consolidation of information from modern, reliable chemical data repositories.[1]

| Property | Value |

| Molecular Formula | C₂Br₂ClF₃ |

| Molecular Weight | 276.28 g/mol |

| CAS Number | 754-17-6 |

| Boiling Point | 91-92 °C (estimated) |

| Melting Point | 42-45 °C (estimated) |

| Density | 2.258 g/cm³ at 25 °C (estimated) |

| Refractive Index | 1.428 (estimated) |

Visualizing the Synthesis Workflow

The logical workflow for the synthesis and isolation of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane as a byproduct of halothane synthesis can be represented by the following diagram.

Caption: Synthesis and Isolation Workflow.

References

Commercial Availability and Synthetic Utility of 1,1-Dibromo-2-chlorotrifluoroethane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the commercial availability of 1,1-Dibromo-2-chlorotrifluoroethane (CAS No. 10057-30-4), a halogenated hydrocarbon of interest in synthetic chemistry. Due to the limited specific published experimental protocols for this particular isomer, this document also presents a generalized, illustrative methodology for its potential application in free-radical reactions, a common utility for polyhalogenated alkanes.

Commercial Sourcing

This compound is available from a number of specialized chemical suppliers catering to the research and development sector. While specific purity grades and available quantities are subject to stock and should be confirmed directly with the suppliers, the following companies have been identified as potential sources.

| Supplier | Website | Notes |

| Alfa Chemistry | --INVALID-LINK-- | Lists the compound for experimental/research use.[1] |

| Pharmaffiliates | --INVALID-LINK-- | Offers the compound with high purity. |

| BOC Sciences | --INVALID-LINK-- | A global supplier of research chemicals. |

| ChemicalBook | --INVALID-LINK-- | Provides a safety data sheet and lists the compound for R&D use. |

Physicochemical Data

A summary of key physical and chemical properties for this compound is presented below.

| Property | Value |

| CAS Number | 10057-30-4 |

| Molecular Formula | C₂Br₂ClF₃ |

| Molecular Weight | 276.28 g/mol |

| IUPAC Name | 1,1-dibromo-2-chloro-1,2,2-trifluoroethane |

| Synonyms | Ethane, 1,1-dibromo-2-chloro-1,2,2-trifluoro- |

Potential Synthetic Applications & Experimental Protocol

Polyhalogenated alkanes such as this compound are valuable reagents in organic synthesis, often serving as precursors for the introduction of fluorinated alkyl groups. The presence of bromine, chlorine, and fluorine atoms on a two-carbon backbone offers multiple sites for reactivity, which can be selectively targeted under different reaction conditions.

The carbon-bromine bonds are generally weaker than the carbon-chlorine and carbon-fluorine bonds, making them susceptible to homolytic cleavage to form free radicals. These radicals can then participate in a variety of transformations, including addition reactions to unsaturated systems.

Illustrative Experimental Protocol: Free-Radical Addition to an Alkene

Objective: To demonstrate the potential use of this compound as a source of a brominated trifluoroethyl radical for addition to an alkene.

Materials:

-

This compound

-

Alkene (e.g., 1-octene)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Anhydrous solvent (e.g., toluene or benzene)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Work-up and purification supplies (separatory funnel, drying agent, silica gel for chromatography)

Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with the alkene (1.0 equivalent) and anhydrous toluene.

-

Degassing: The solution is degassed by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can interfere with radical reactions.

-

Addition of Reagents: this compound (1.2 equivalents) and the radical initiator, AIBN (0.1 equivalents), are added to the reaction mixture under a positive pressure of nitrogen.

-

Reaction: The mixture is heated to reflux (the boiling point of toluene is approximately 111 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield the desired adduct.

Visualizations

Caption: Generalized workflow for the free-radical addition of this compound to an alkene.

Caption: Logical diagram illustrating a potential free-radical reaction pathway.

References

Spectroscopic Analysis of 1,1-Dibromo-2-chlorotrifluoroethane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 1,1-Dibromo-2-chlorotrifluoroethane (C₂Br₂ClF₃). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the spectroscopic characteristics of this halogenated hydrocarbon.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a complex pattern of isotopic peaks due to the presence of bromine and chlorine atoms. The data presented below is derived from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The fragmentation pattern is consistent with the structure of the molecule, showing cleavage of carbon-halogen and carbon-carbon bonds.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 195/197/199 | ~100 | [CBrClF₂]⁺ |

| 177/179 | ~80 | [CBrF₂]⁺ |

| 127/129 | ~70 | [CBrCl]⁺ |

| 116/118 | ~60 | [CBrF]⁺ |

| 97/99 | ~50 | [CCl₂F]⁺ (rearrangement) |

| 85 | ~40 | [CClF₂]⁺ |

| 69 | ~30 | [CF₃]⁺ |

Note: The relative intensities are approximate and have been estimated from the graphical representation of the mass spectrum. The presence of multiple peaks for fragments containing Br and Cl is due to their natural isotopic abundances.

Infrared (IR) Spectroscopy

Experimental vapor-phase infrared spectral data for this compound is available in commercial databases such as SpectraBase. However, as access to the specific peak data is restricted, a detailed table of absorption bands is not provided here. Based on the molecular structure, the IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the carbon-fluorine (C-F), carbon-chlorine (C-Cl), and carbon-bromine (C-Br) bonds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-F Stretch | 1000 - 1400 (strong, multiple bands) |

| C-Cl Stretch | 600 - 800 (strong) |

| C-Br Stretch | 500 - 600 (medium to strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search of publicly available spectroscopic databases did not yield experimental ¹⁹F or ¹³C NMR data for this compound. The absence of protons in the molecule means that ¹H NMR spectroscopy is not applicable.

Theoretical Considerations:

-

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, as the three fluorine atoms on the C-2 carbon are chemically equivalent. The chemical shift would be influenced by the adjacent dibromo-chloro-substituted carbon. General ¹⁹F NMR chemical shift correlation tables suggest this peak would likely appear in the range of -70 to -90 ppm (relative to CFCl₃).[1]

-

¹³C NMR: Two distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the two carbon atoms in different chemical environments (C-1: bonded to two Br and one Cl; C-2: bonded to three F). The carbon bonded to the highly electronegative fluorine atoms (C-2) would be expected to appear at a higher chemical shift (further downfield) compared to the carbon bonded to bromine and chlorine (C-1).

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data discussed above.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile halogenated hydrocarbons.

-

Sample Preparation: Due to the volatile nature of this compound, samples are typically introduced into the GC system via direct injection of a dilute solution in a volatile organic solvent (e.g., hexane or dichloromethane) or by headspace analysis for trace-level detection.

-

Gas Chromatography: A capillary gas chromatograph equipped with a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is used for separation. The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation from any impurities or co-contaminants. Helium is typically used as the carrier gas.

-

Mass Spectrometry: The outlet of the GC column is interfaced with a mass spectrometer, typically a quadrupole or ion trap analyzer. Electron ionization (EI) at 70 eV is the standard method for generating positive ions. The mass spectrometer is set to scan a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 30-350).

Vapor Phase Infrared (IR) Spectroscopy

Vapor phase IR spectroscopy is suitable for volatile compounds and provides information about the functional groups present.

-

Sample Introduction: A small amount of the liquid sample is injected into a heated gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is then placed in the sample beam of an FTIR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty gas cell is recorded and subtracted from the sample spectrum to obtain the absorbance spectrum of the compound.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum. The resolution is typically set to 4 cm⁻¹.

¹⁹F and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A reference standard, such as trichlorofluoromethane (CFCl₃) for ¹⁹F NMR or tetramethylsilane (TMS) for ¹³C NMR, may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) equipped with a multinuclear probe is required. The probe must be capable of observing ¹⁹F and ¹³C frequencies.

-

¹⁹F NMR Acquisition: The spectrometer is tuned to the ¹⁹F frequency. A standard one-pulse experiment is typically sufficient due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. The spectral width should be set to cover the expected chemical shift range for fluorinated aliphatic compounds.

-

¹³C NMR Acquisition: The spectrometer is tuned to the ¹³C frequency. Due to the low natural abundance of ¹³C, a proton-decoupled pulse sequence (e.g., zgpg30) is used to enhance the signal-to-noise ratio and simplify the spectrum by removing ¹³C-¹H coupling. A sufficient number of scans are acquired and averaged to obtain a spectrum with an adequate signal-to-noise ratio. A relaxation delay is used to allow for the full relaxation of the carbon nuclei between pulses.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

References

Unlocking New Frontiers: Potential Research Areas Involving 1,1-Dibromo-2-chlorotrifluoroethane and Related Polyhalogenated Ethanes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine and other halogens into organic molecules is a cornerstone of modern drug discovery and agrochemical development, profoundly influencing the pharmacokinetic and pharmacodynamic properties of active compounds. Among the vast array of halogenated building blocks, small, highly functionalized ethanes such as 1,1-Dibromo-2-chlorotrifluoroethane present a unique, yet underexplored, platform for synthetic innovation. This technical guide provides an in-depth exploration of the potential research avenues involving this compound and its isomers. While specific experimental data for this exact molecule is limited in publicly accessible literature, this paper extrapolates from the known chemistry of related polyhalogenated ethanes to outline plausible synthetic routes, potential applications as a trifluoromethyl-group donor, and key safety considerations. This document aims to serve as a foundational resource to stimulate further investigation into this and similar underutilized reagents, potentially unlocking novel pathways for the synthesis of next-generation pharmaceuticals and agrochemicals.

Introduction: The Significance of Trifluoromethylated Compounds

The trifluoromethyl (-CF3) group is a privileged moiety in medicinal and agricultural chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2] Consequently, the development of novel reagents and synthetic methodologies for the efficient introduction of the trifluoromethyl group remains an area of intense research. Polyhalogenated ethanes, particularly those bearing a trifluoromethyl group alongside reactive bromine and chlorine atoms, represent a promising class of reagents for this purpose. This compound, with its unique arrangement of halogens, offers a potential entry point for diverse chemical transformations.

Physicochemical Properties of this compound and Its Isomers

While detailed experimental data for this compound (CAS No. 10057-30-4) is scarce, the properties of its isomer, 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS No. 754-17-6), are better documented and can serve as a reasonable proxy for estimation.

| Property | 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane | This compound (Predicted) |

| CAS Number | 754-17-6 | 10057-30-4 |

| Molecular Formula | C2Br2ClF3 | C2Br2ClF3 |

| Molecular Weight | 276.28 g/mol [3] | 276.28 g/mol |

| Boiling Point | 91-92 °C | Similar to isomer |

| Melting Point | 42-45 °C | Similar to isomer |

| Density | ~2.3 g/cm³ | Similar to isomer |

Note: The properties for this compound are predicted based on its isomer due to a lack of available experimental data.

Potential Synthetic Routes

The synthesis of this compound is not well-documented in the literature. However, based on general principles of halogenation chemistry, several plausible synthetic pathways can be proposed.

Halogenation of a Trifluoroethane Precursor

A likely route would involve the free-radical bromination and chlorination of a suitable trifluoroethane derivative. For instance, the sequential halogenation of 1-chloro-2,2,2-trifluoroethane could be a viable approach.

Experimental Protocol (General):

-

Reactants: 1-chloro-2,2,2-trifluoroethane, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride).

-

Procedure: The reactants are refluxed under inert atmosphere. The reaction progress is monitored by Gas Chromatography (GC).

-

Work-up: The reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation.

DOT Script for Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Halogen Exchange Reactions

Another potential route could involve a halogen exchange reaction from a more readily available polyhalogenated ethane. For example, starting from a tribromo- or trichloro-trifluoroethane derivative and selectively exchanging one or more halogens.

Potential Research Areas and Applications

The primary research value of this compound likely lies in its utility as a synthetic building block. The presence of two bromine atoms and one chlorine atom on adjacent carbons, influenced by the strongly electron-withdrawing trifluoromethyl group, suggests a rich and varied reactivity profile.

Source of the Trifluoromethyl Group

The C-C bond in this compound is polarized, making the carbon bearing the trifluoromethyl group susceptible to nucleophilic attack, potentially leading to the transfer of the trifluoromethyl group.

Proposed Research Workflow:

DOT Script for Research Workflow:

Caption: Workflow for investigating trifluoromethyl transfer reactions.

Precursor to Fluorinated Alkenes

Dehalogenation or dehydrohalogenation of this compound could provide access to valuable fluorinated alkenes, which are versatile intermediates in organic synthesis.

Experimental Protocol (General for Dehalogenation):

-

Reactants: this compound and a reducing agent (e.g., zinc dust) in a suitable solvent (e.g., ethanol or acetic acid).

-

Procedure: The reaction mixture is stirred at room temperature or gently heated.

-

Work-up: The reaction mixture is filtered to remove the metal, and the product is extracted with a low-boiling organic solvent.

-

Purification: The product is purified by distillation.

Radical Reactions

The C-Br bonds are generally weaker than C-Cl bonds and are susceptible to homolytic cleavage to form radical intermediates. These radicals could participate in various addition reactions.

Toxicology and Safety Considerations

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for any available handling and disposal information.

Conclusion and Future Outlook

This compound represents an intriguing yet largely unexplored molecule with significant potential as a building block in synthetic chemistry. Its unique combination of reactive halogen atoms and a trifluoromethyl group makes it a prime candidate for the development of novel synthetic methodologies. Future research should focus on elucidating its synthesis, characterizing its reactivity with a range of nucleophiles and radical initiators, and exploring its utility in the synthesis of complex, biologically active molecules. The insights gained from such studies could provide valuable tools for medicinal and agricultural chemists, contributing to the advancement of drug discovery and crop protection.

References

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,1-Dibromo-2-chlorotrifluoroethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-2-chlorotrifluoroethane (CBr₂ClCF₃) is a polyhalogenated alkane that serves as a valuable precursor in organic synthesis, particularly for the introduction of the trifluoromethyl (CF₃) group and other fluorinated moieties into organic molecules. The presence of bromine, chlorine, and fluorine atoms on a two-carbon backbone imparts unique reactivity to this compound, making it a versatile reagent for the construction of complex fluorinated molecules of interest in pharmaceutical and agrochemical research.

The primary application of this compound lies in its ability to undergo free-radical addition reactions across unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. This process, often initiated by photochemical methods or radical initiators, allows for the simultaneous introduction of a bromine atom and a trifluoromethyl-containing group to the substrate.

Key Applications: Free-Radical Addition to Alkenes

One of the most well-documented applications of a dibromochlorotrifluoroethane isomer is its addition to alkenes, exemplified by the reaction with cyclohexene. This reaction leads to the formation of a valuable intermediate, 1-bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane, which can be further functionalized.[1] This type of reaction is characteristic of a free-radical chain mechanism.[2][3]

Reaction Principle

The reaction proceeds via a free-radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination.

-

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator (e.g., a peroxide) or by UV irradiation, which generates a bromine radical from the this compound molecule.

-

Propagation: The bromine radical then adds to the double bond of the alkene, forming a more stable carbon-centered radical intermediate. This radical then abstracts a bromine atom from another molecule of this compound, yielding the final product and regenerating the bromine radical to continue the chain reaction. The regioselectivity of the addition is governed by the formation of the most stable radical intermediate, which is typically on the more substituted carbon (anti-Markovnikov addition of the bromine atom).[4][5][6]

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocols

General Protocol for the Photochemical Addition of this compound to an Alkene

Materials:

-

This compound

-

Alkene (e.g., cyclohexene)

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Photochemical reactor equipped with a UV lamp (e.g., Hanovia mercury lamp)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Purification supplies (silica gel for column chromatography, solvents for elution)

Procedure:

-

Reaction Setup: In a quartz reaction vessel, dissolve the alkene (1.0 equivalent) and this compound (1.0-1.5 equivalents) in a suitable inert solvent. The concentration of the reactants should be optimized for the specific substrate.

-

Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can interfere with radical reactions.

-

Initiation: While maintaining an inert atmosphere, irradiate the reaction mixture with a UV lamp at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired adduct.

Quantitative Data:

Specific yield and reaction time data for the addition of this compound to alkenes are not available in the searched literature. However, for similar free-radical additions of polyhaloalkanes to alkenes, yields can range from moderate to high, depending on the specific substrates and reaction conditions.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Dibromochlorotrifluoroethane Isomer | Cyclohexene | 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane | Data not available | [1] |

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow for the synthesis of functionalized molecules using this compound.

Caption: Synthetic workflow using this compound.

Signaling Pathway Analogy in Drug Development

While this compound is a synthetic reagent and not directly involved in biological signaling pathways, its products can be designed to interact with such pathways. The logical flow of synthesizing a drug candidate that targets a specific signaling pathway can be visualized as follows.

References

- 1. Atomfair 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane C8H10Br2ClF3 CAS 232602-77-6 - Atomfair [atomfair.com]

- 2. Free-radical addition - Wikipedia [en.wikipedia.org]

- 3. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 1,1-Dibromo-2-chlorotrifluoroethane as a Trifluoromethylating Reagent

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a paramount strategy in the development of pharmaceuticals, agrochemicals, and materials science. The unique properties conferred by the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity and physicochemical properties of a parent compound. A variety of reagents and methods have been developed for trifluoromethylation, broadly categorized into nucleophilic, electrophilic, and radical pathways. This document focuses on the potential application of 1,1-dibromo-2-chlorotrifluoroethane (CF3CBr2Cl) as a reagent for such transformations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C2Br2ClF3 | [1][2] |

| Molecular Weight | 276.28 g/mol | [1][2] |

| IUPAC Name | 1,1-dibromo-1-chloro-2,2,2-trifluoroethane | [2] |

| CAS Number | 754-17-6 | [2] |

Theoretical Application in Trifluoromethylation

Proposed General Reaction Pathway

The proposed pathway for trifluoromethylation using this compound would likely involve the following conceptual steps:

Caption: Proposed radical trifluoromethylation pathway.

Experimental Protocols

Currently, there is a lack of specific, published experimental protocols detailing the use of this compound as a trifluoromethylating reagent for the synthesis of organic compounds. The development of such protocols would require significant research to determine optimal reaction conditions, including the choice of initiator, solvent, temperature, and substrate scope.

Workflow for Developing a Trifluoromethylation Protocol

A logical workflow for investigating the potential of this compound as a trifluoromethylating reagent is outlined below.

Caption: Workflow for protocol development.

Data Presentation

As no quantitative data from experimental studies using this compound for trifluoromethylation have been found in the surveyed literature, a table summarizing such data cannot be provided at this time. Should such research be undertaken, the following table structure is recommended for clear presentation of results.

Table 1: Hypothetical Reaction Optimization for the Trifluoromethylation of a Model Substrate (e.g., Benzene)

| Entry | Initiator (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | AIBN (0.1) | Dichloromethane | 80 | 12 | - |

| 2 | Benzoyl Peroxide (0.1) | Acetonitrile | 80 | 12 | - |

| 3 | UV Light (365 nm) | Acetone | 25 | 24 | - |

| ... | ... | ... | ... | ... | ... |

Based on its chemical structure, this compound presents a theoretical possibility for use as a trifluoromethylating reagent via a radical pathway. However, there is a significant lack of empirical data and published protocols to support this application. The information presented here serves as a foundational guide for researchers interested in exploring the potential of this compound in trifluoromethylation reactions. Further experimental investigation is necessary to validate its efficacy, determine optimal reaction conditions, and establish its utility for the synthesis of trifluoromethylated molecules relevant to the pharmaceutical and chemical industries.

References

The Untapped Potential of 1,1-Dibromo-2-chlorotrifluoroethane in Medicinal Chemistry: A Synthon-Focused Perspective

For dissemination to: Researchers, scientists, and drug development professionals.

Introduction

While direct applications of 1,1-Dibromo-2-chlorotrifluoroethane in medicinal chemistry are not documented in peer-reviewed literature, its structure presents a compelling case for its use as a synthetic building block. The presence of a trifluoromethyl group, alongside bromine and chlorine atoms, makes it a potential reagent for introducing fluorinated moieties into complex molecules. The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. This document outlines potential, albeit hypothetical, applications of this compound as a synthon for novel compound synthesis and provides a detailed synthetic protocol for its prospective use.

Hypothetical Application: A Gateway to Trifluoroethyl-Substituted Heterocycles

Given the lack of direct biological data, the primary utility of this compound in a medicinal chemistry context would be as a precursor to more complex, potentially bioactive molecules. One promising avenue is its use in the synthesis of trifluoroethyl-substituted heterocycles. Heterocyclic scaffolds are cornerstones of many approved drugs, and the addition of a trifluoroethyl group could impart favorable pharmacological properties.

A plausible synthetic strategy involves the reaction of this compound with a binucleophilic species, such as a substituted thiourea, to construct a thiazole ring. This approach leverages the reactivity of the carbon-halogen bonds to form the heterocyclic core.

Data Presentation

As there are no reported biological activities for this compound or its direct derivatives in medicinal chemistry, a table of quantitative data such as IC50 or EC50 values cannot be provided. The value of this compound currently lies in its synthetic potential rather than its intrinsic biological effect.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of a 2-amino-5-(1-chloro-2,2,2-trifluoroethyl)thiazole derivative. This protocol is based on established principles of heterocyclic synthesis and the known reactivity of similar halogenated compounds.

Protocol: Synthesis of a Novel Trifluoroethyl-Substituted Aminothiazole

Objective: To synthesize a 2-amino-thiazole derivative bearing a 1-chloro-2,2,2-trifluoroethyl group at the 5-position using this compound as a key reactant.

Materials:

-

This compound

-

Thiourea

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute, anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in anhydrous ethanol (30 mL).

-

Base Addition: To the stirring solution, add sodium ethoxide (2.0 eq) portion-wise at room temperature. Stir for 15 minutes until the thiourea is fully deprotonated.

-

Addition of Halogenated Ethane: Add this compound (1.1 eq) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the resulting residue, add 50 mL of diethyl ether and 30 mL of water.

-

Transfer the mixture to a separatory funnel and shake. Separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-(1-chloro-2,2,2-trifluoroethyl)thiazole derivative.

-

Characterization: The structure of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Mandatory Visualization

Application Notes and Protocols for the Safe Handling and Use of 1,1-Dibromo-2-chlorotrifluoroethane in a Fume Hood

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the safe and effective use of 1,1-Dibromo-2-chlorotrifluoroethane in a laboratory setting, with a specific focus on proper fume hood setup and experimental procedures. The information is intended for trained professionals in the fields of chemistry, life sciences, and drug development.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and for designing experiments.

| Property | Value |

| Molecular Formula | C₂Br₂ClF₃ |

| Molecular Weight | 276.28 g/mol [1] |

| CAS Number | 754-17-6[1] |

| Boiling Point | 91-92 °C[1] |

| Melting Point | 42-45 °C[1] |

| Density | 3.3988 g/cm³ (estimate)[1] |

| Appearance | Data not available |

| Solubility | Data not available |

| Vapor Pressure | Data not available |

Safety and Handling

This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions to minimize exposure. All work with this compound must be conducted within a properly functioning chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical to ensure the appropriate level of PPE is used.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors which can cause serious eye irritation. |

| Hand Protection | Nitrile gloves have poor resistance to halogenated hydrocarbons.[2][3] Butyl rubber or Viton™ gloves are recommended for handling halogenated hydrocarbons.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. | Provides a barrier against skin contact, which can cause irritation.[5] |

| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects skin from accidental splashes. |

| Respiratory Protection | An air-purifying respirator with an organic vapor (OV) cartridge is recommended.[5] A combination cartridge with a P100 particulate filter may be necessary if aerosols are generated.[6][7] A cartridge change-out schedule must be established.[5] | Protects against the inhalation of harmful vapors, which may cause respiratory irritation.[5] |

Fume Hood Setup and Operation

Proper fume hood setup and operation are critical for containing vapors and ensuring user safety.

-

Location: The fume hood should be located away from high-traffic areas, doors, and windows to prevent disruptive air currents.

-

Sash Position: The sash should be kept as low as possible, ideally at the indicated maximum operating height (typically 18 inches for vertical sashes), to maximize capture velocity and provide a physical barrier.

-

Airflow: Before starting work, verify that the fume hood is drawing air. Check the flow monitor or use a light strip of paper to observe airflow into the hood.

-

Work Area: All work should be conducted at least 6 inches inside the hood. Large equipment should be elevated on blocks to allow air to flow underneath.

-

Storage: Do not use the fume hood for permanent storage of chemicals or equipment, as this can obstruct airflow.

Experimental Protocols

While specific experimental procedures will vary depending on the application, the following provides a general protocol for a synthesis reaction involving a halogenated hydrocarbon like this compound, adapted from a similar process.[8]

Materials and Equipment

-

This compound

-

Reactants and solvents as required by the specific synthesis

-

Round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Schlenk line or inert gas source (if reaction is air or moisture sensitive)

-

Appropriate glassware for workup and purification

-

Chemical fume hood

-

Personal Protective Equipment (as specified in section 2.1)

Experimental Procedure

-

Preparation:

-

Ensure the fume hood is clean and free of unnecessary items.

-

Assemble all necessary glassware and equipment within the fume hood.

-

Don the appropriate PPE.

-

-

Reaction Setup:

-

Set up the reaction apparatus (e.g., round-bottom flask with a condenser) securely within the fume hood.

-

Charge the reaction flask with the reactants and solvent. If the reaction is air-sensitive, this should be done under an inert atmosphere.

-

-

Reaction:

-

Begin stirring and, if required, heating the reaction mixture.

-

Monitor the reaction progress as per the specific protocol (e.g., by thin-layer chromatography).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction carefully, if necessary.

-

Perform the workup procedure (e.g., extraction, washing) within the fume hood.

-